4-(4-bromobutyl)piperidine Hydrobromide 4-(4-bromobutyl)piperidine Hydrobromide
Brand Name: Vulcanchem
CAS No.: 1049728-90-6
VCID: VC3780049
InChI: InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H
SMILES: C1CNCCC1CCCCBr.Br
Molecular Formula: C9H19Br2N
Molecular Weight: 301.06 g/mol

4-(4-bromobutyl)piperidine Hydrobromide

CAS No.: 1049728-90-6

Cat. No.: VC3780049

Molecular Formula: C9H19Br2N

Molecular Weight: 301.06 g/mol

* For research use only. Not for human or veterinary use.

4-(4-bromobutyl)piperidine Hydrobromide - 1049728-90-6

Specification

CAS No. 1049728-90-6
Molecular Formula C9H19Br2N
Molecular Weight 301.06 g/mol
IUPAC Name 4-(4-bromobutyl)piperidine;hydrobromide
Standard InChI InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H
Standard InChI Key DYXGTWSTSVSBKK-UHFFFAOYSA-N
SMILES C1CNCCC1CCCCBr.Br
Canonical SMILES C1CNCCC1CCCCBr.Br

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

4-(4-bromobutyl)piperidine Hydrobromide features a piperidine ring with a bromobutyl chain attached at the 4-position. This structure differs from the related compound 1-(4-Bromobutyl)piperidine hydrobromide (CAS 98950-59-5), where the bromobutyl group is attached to the nitrogen atom (position 1) of the piperidine ring. The structural distinction is significant as it affects the compound's reactivity, physical properties, and potential applications.

In comparison to other brominated piperidine derivatives like 4-Bromopiperidine hydrobromide (CAS 54288-70-9), which has a bromine atom directly attached to the piperidine ring at position 4, 4-(4-bromobutyl)piperidine Hydrobromide has an extended carbon chain separating the bromine from the piperidine core . This structural feature likely influences the compound's lipophilicity, steric properties, and chemical behavior.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 4-(4-bromobutyl)piperidine Hydrobromide likely exhibits the following physical and chemical properties:

PropertyExpected CharacteristicsBasis for Estimation
Physical FormCrystalline solidSimilar to other piperidine hydrobromide salts
ColorWhite to off-whiteCommon for piperidine derivatives
SolubilitySoluble in polar solvents (water, alcohols); less soluble in non-polar solventsTypical for hydrobromide salts of amines
Melting PointApproximately 180-220°CComparable to related piperidine hydrobromides
StabilityRelatively stable under standard conditions; sensitive to strong oxidizing agentsBased on similar brominated compounds

The hydrobromide salt form enhances water solubility compared to the free base, making it more suitable for various research applications requiring aqueous solutions. Additionally, the salt form typically improves stability during storage and handling, which is advantageous for research compounds.

Synthetic Approaches

StepReagentsConditionsExpected Yield
1. Protection of piperidine nitrogenDi-tert-butyl dicarbonate, baseDCM, 0-20°C~90-95%
2. Introduction of butyl chain at position 4Appropriate alkylating agent, baseTHF, reflux~70-80%
3. Terminal brominationPBr₃ or NBSDCM, 0°C~75-85%
4. Deprotection and salt formationHBr or TFA followed by HBrDCM or dioxane~80-90%

Analytical Characterization

Standard analytical techniques for characterization of 4-(4-bromobutyl)piperidine Hydrobromide would likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Elemental Analysis

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Applications and Biological Activity

Potential ActivityRationaleRelated Compounds
Receptor BindingPiperidine core is present in many bioactive compoundsVarious piperidine derivatives
Enzyme ModulationBrominated piperidines can interact with enzyme active sites1-(4-Bromobutyl)piperidine derivatives
Metabolic Pathway InteractionMay influence cellular signaling mechanismsDerivatives with similar structural features

Research on 1-(4-Bromobutyl)piperidine hydrobromide indicates potential interactions with biological targets, suggesting that 4-(4-bromobutyl)piperidine Hydrobromide might similarly exhibit interesting biological properties. The compound's structural features, including the flexible bromobutyl chain and the basic piperidine nitrogen, could enable interactions with various biological receptors and targets.

Structure-Activity Relationships

Influence of Structural Features

The positioning of the bromobutyl group at position 4 rather than at position 1 (as in 1-(4-Bromobutyl)piperidine hydrobromide) likely confers distinct chemical and biological properties:

  • Conformational flexibility: The bromobutyl chain at position 4 creates a different spatial arrangement compared to position 1 substitution, potentially affecting interactions with biological targets.

  • Electronic distribution: The electronic properties of the piperidine ring are differently affected by substitution at position 4 versus position 1.

  • Hydrogen bonding capabilities: With the piperidine nitrogen unsubstituted (unlike in 1-(4-Bromobutyl)piperidine hydrobromide), additional hydrogen bonding capabilities may be present.

Comparison with Related Compounds

The structural differences between 4-(4-bromobutyl)piperidine Hydrobromide and related compounds such as 4-Bromopiperidine hydrobromide and 1-(4-Bromobutyl)piperidine hydrobromide suggest potential differences in reactivity and biological activity:

CompoundKey Structural FeaturePotential Implications
4-(4-bromobutyl)piperidine HydrobromideBromobutyl chain at position 4Unique spatial arrangement; flexible side chain
4-Bromopiperidine hydrobromideBromine directly at position 4More rigid; different electronic properties
1-(4-Bromobutyl)piperidine hydrobromideBromobutyl chain at nitrogenDifferent conformational preferences; altered basicity of nitrogen
AspectRecommendation
Personal Protective EquipmentUse of gloves, lab coat, safety glasses, and respiratory protection when necessary
StorageStore in tightly closed containers in a cool, dry place away from incompatible materials
Waste DisposalDispose of in accordance with local regulations for chemical waste
Spill ManagementUse appropriate absorbent material; avoid dust formation

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